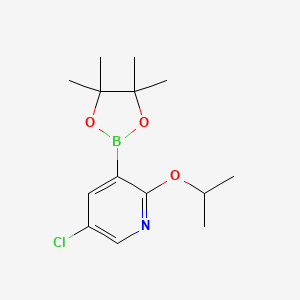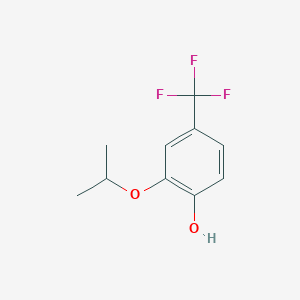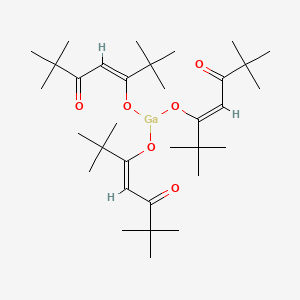
Platinum(II) hexafluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(II) hexafluoroacetylacetonate is a coordination compound of platinum(II) with the hexafluoroacetylacetonate ligand. This compound is known for its unique properties and versatile applications in various fields, including chemical vapor deposition (CVD) and the preparation of photoactivated hydrosilylation catalysts .
Mécanisme D'action
Target of Action
Platinum(II) hexafluoroacetylacetonate is primarily employed in the field of materials science. It is used in the chemical vapor deposition (CVD) of platinum and in the preparation of photoactivated hydrosilylation catalysts . The primary targets of this compound are therefore the surfaces onto which platinum is being deposited or the substrates being catalyzed.
Mode of Action
The exact mode of action of this compound is complex and depends on the specific application. In the context of CVD, the compound is vaporized and then decomposed on a heated substrate to deposit a thin film of platinum . In the context of catalysis, the compound likely acts as a source of platinum ions, which can catalyze various reactions .
Biochemical Pathways
Its primary use is in the deposition of platinum in material science applications .
Pharmacokinetics
Like other platinum compounds, if it were to enter a biological system, it could potentially undergo complex interactions and transformations .
Result of Action
The primary result of the action of this compound is the deposition of platinum onto a substrate or the catalysis of chemical reactions . This can be used to create thin films of platinum for various applications in electronics and other fields .
Analyse Biochimique
Biochemical Properties
It is known to be employed in the preparation of photoactivated hydrosilylation catalysts
Cellular Effects
Platinum compounds are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the chemical vapor deposition (CVD) of platinum , suggesting it may interact with biomolecules in this process
Metabolic Pathways
It is known that platinum compounds can have significant effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum(II) hexafluoroacetylacetonate can be synthesized through the reaction of platinum(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, the compound is often produced using chemical vapor deposition (CVD) techniques. This method involves the deposition of this compound onto a substrate, which is then subjected to high temperatures to form a thin film of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(II) hexafluoroacetylacetonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments. These products have diverse applications in catalysis, materials science, and other fields .
Applications De Recherche Scientifique
Platinum(II) hexafluoroacetylacetonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other platinum compounds and in catalysis.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Employed in the production of thin films and coatings through chemical vapor deposition (CVD) techniques
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to platinum(II) hexafluoroacetylacetonate include:
- Platinum(II) acetylacetonate
- Platinum(II) trifluoroacetylacetonate
- Platinum(II) pentafluoropropionylacetonate
Uniqueness
This compound is unique due to its high thermal stability and volatility, making it particularly suitable for applications in chemical vapor deposition (CVD) and other high-temperature processes. Its hexafluoroacetylacetonate ligands also provide unique electronic properties that enhance its performance in various catalytic and industrial applications .
Propriétés
Numéro CAS |
65353-51-7 |
|---|---|
Formule moléculaire |
C10H4F12O4Pt |
Poids moléculaire |
611.20 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;platinum |
InChI |
InChI=1S/2C5H2F6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
Clé InChI |
WPEADBNBKIDAEI-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
SMILES isomérique |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pt] |
SMILES canonique |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)
